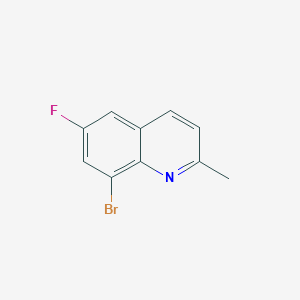

8-Bromo-6-fluoro-2-metilquinolina

Descripción general

Descripción

8-Bromo-6-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure can significantly alter its chemical and biological properties, making 8-Bromo-6-fluoro-2-methylquinoline a compound of interest for various scientific research applications .

Aplicaciones Científicas De Investigación

8-Bromo-6-fluoro-2-methylquinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

Material Science: It is used in the development of organic materials for electronic and photonic applications.

Chemical Research: The compound serves as a model compound for studying the reactivity and properties of halogenated quinolines.

Mecanismo De Acción

Target of Action

The primary targets of 8-Bromo-6-fluoro-2-methylquinoline, a derivative of quinolones, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

8-Bromo-6-fluoro-2-methylquinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the relaxation of supercoiled DNA that is required for normal transcription and replication . This disruption leads to the cessation of these processes and ultimately results in bacterial cell death .

Pharmacokinetics

Like other quinolones, it is expected to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.

Result of Action

The result of the action of 8-Bromo-6-fluoro-2-methylquinoline is the inhibition of bacterial growth and proliferation. By targeting and inhibiting critical enzymes involved in DNA processes, it causes bacterial cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methylquinoline typically involves the bromination and fluorination of a quinoline precursor. One common method starts with 6-fluoro-2-methylquinoline, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and cost-effective methods. One such method includes the use of 3,4-difluoroaniline as a starting material, which is acylated and then brominated to form the desired quinoline derivative. This method is advantageous due to its high yield and suitability for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-6-fluoro-2-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic agents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can introduce aryl or alkyl groups onto the quinoline ring .

Comparación Con Compuestos Similares

Similar Compounds

6-Fluoro-2-methylquinoline: Lacks the bromine atom, which can affect its reactivity and biological activity.

8-Bromoquinoline: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.

8-Bromo-5,6-difluoro-2-methylquinoline: Contains an additional fluorine atom, which can further modify its chemical and biological properties.

Uniqueness

8-Bromo-6-fluoro-2-methylquinoline is unique due to the presence of both bromine and fluorine atoms, which can synergistically enhance its reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and materials .

Actividad Biológica

8-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative known for its significant biological activities, particularly as an antibacterial and potential anticancer agent. This compound interacts with critical bacterial enzymes, making it a subject of interest in medicinal chemistry and pharmacological research.

Primary Targets:

The primary molecular targets of 8-Bromo-6-fluoro-2-methylquinoline are bacterial enzymes DNA gyrase and DNA topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria.

Mode of Action:

The compound exerts its biological effects by stabilizing a covalent enzyme-DNA complex, which leads to the cleavage of both strands of DNA. This action inhibits the relaxation of supercoiled DNA, crucial for normal transcription and replication processes, ultimately resulting in bacterial cell death.

Pharmacokinetics

8-Bromo-6-fluoro-2-methylquinoline is expected to have good oral bioavailability, similar to other quinolone derivatives. This property enhances its potential as an effective therapeutic agent in treating bacterial infections.

Biological Activity

The biological activity of 8-Bromo-6-fluoro-2-methylquinoline has been evaluated in various studies:

Antibacterial Activity:

Research indicates that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown effective Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like streptomycin and isoniazid .

Table 1: Antibacterial Activity of 8-Bromo-6-fluoro-2-methylquinoline

| Bacterial Strain | MIC (μM) | Reference Drug Comparison |

|---|---|---|

| P. mirabilis | 12.23 | More potent than pyrazinamide |

| E. coli | 15.62 | Comparable to streptomycin |

| B. subtilis | 27.29 | Less potent than isoniazid |

| S. albus | 62.50 | Comparable activity |

Antifungal Activity:

In addition to antibacterial effects, the compound has demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger, indicating its broad-spectrum antimicrobial potential .

Case Studies

Several studies have highlighted the efficacy of 8-Bromo-6-fluoro-2-methylquinoline derivatives in treating infections:

-

Study on Antitubercular Activity:

A series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study revealed that certain substitutions on the quinoline ring significantly enhanced activity, with some derivatives exhibiting MIC values as low as 3.49 μM, which is three times more potent than isoniazid . -

Cytotoxicity Evaluation:

The cytotoxic effects of various derivatives were tested on Vero cell lines, showing that most compounds were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The presence of both bromine and fluorine atoms in the structure of 8-Bromo-6-fluoro-2-methylquinoline plays a crucial role in its biological activity. The unique combination enhances reactivity and interaction with biological targets compared to similar compounds lacking one or both halogens.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity Impact |

|---|---|---|

| 6-Fluoro-2-methylquinoline | Lacks bromine; reduced reactivity | Lower antibacterial potency |

| 8-Bromoquinoline | Lacks fluorine; altered electronic properties | Different interaction profiles |

| 8-Bromo-5,6-difluoro-2-methylquinoline | Additional fluorine may enhance properties | Potentially higher reactivity |

Propiedades

IUPAC Name |

8-bromo-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOZAOOOCGCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.